4-Phenylisoquinoline
Overview
Description
4-Phenylisoquinoline is a chemical compound with the molecular formula C15H11N . It has a molecular weight of 205.25 g/mol . The IUPAC name for this compound is 4-phenylisoquinoline .
Synthesis Analysis
The synthesis of 4-Phenylisoquinoline has been reported in several studies . For instance, one study describes the diastereoselective allylation of 3,4-dihydro-4-phenylisoquinoline . Another study discusses the synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of 4-Phenylisoquinoline consists of a phenyl group attached to the 4-position of an isoquinoline ring . The InChI string representation of the molecule is InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H
.
Physical And Chemical Properties Analysis
4-Phenylisoquinoline has several computed properties. It has a molecular weight of 205.25 g/mol, a XLogP3-AA value of 3.7, and a topological polar surface area of 12.9 Ų . It has no hydrogen bond donors, one hydrogen bond acceptor, and one rotatable bond .
Scientific Research Applications
Potential Antiallergic Activity
- A study by Georgiev et al. (1979) explored substituted 1-phenylisoquinolines for antiallergic activity. They found that several compounds in this series inhibited antigen-induced wheal formation in rat passive cutaneous anaphylaxis, a test for antiallergic activity, suggesting a possible role in allergy treatment (Georgiev et al., 1979).
Synthesis and Structural Studies
- Coskun and Sümengen (1993) reported a new method for synthesizing N-Substituted-1,2,3,4-tetrahydro-4-phenylisoquinolin-3-ones, contributing to the understanding of its structural aspects (Coskun & Sümengen, 1993).
- Sard (1994) discovered an unexpected by-product, 4-hydroxy-3-phenylisoquinoline, during the synthesis of 3-phenylisoquinoline, improving the method for preparing this compound (Sard, 1994).
In Vitro Antitumor Activity
- Cheon et al. (1999) conducted a study on 3-Arylisoquinolin-1(2H)-ones, finding that some derivatives had potent in vitro antitumor activity against different human tumor cell lines, highlighting its potential in cancer treatment (Cheon et al., 1999).
Larvicidal Activity
- A study by Quevedo et al. (2012) investigated the larvicidal potential of dopamine 1-phenylisoquinoline derivatives against Culex quinquefasciatus larvae, indicating potential use in insect control (Quevedo et al., 2012).
Analgesic and Anti-Inflammatory Actions
- Pinz et al. (2016) evaluated 4-phenylselenyl-7-chloroquinoline for antinociceptive and anti-inflammatory effects, suggesting its potential in treating painful and inflammatory conditions (Pinz et al., 2016).
Angiotensin II Receptor Antagonists
- Cappelli et al. (2006) replaced the 4-phenylquinoline fragment in AT(1) receptor antagonists with 4-phenylisoquinolinone, showing high affinity for the AT(1) receptor, relevant for developing new drugs for cardiovascular diseases (Cappelli et al., 2006).
Dopamine D-1 Antagonist Activity
- Riggs et al. (1987) synthesized and evaluated 4-phenyl-1,2,3,4-tetrahydroisoquinolines for dopamine D-1 antagonist activity, indicating potential applications in neurological disorders (Riggs et al., 1987).
Synthesis of 1-Phenylisoquinolin-4-ols
- Chen et al. (2017) developed a protecting-group-free synthetic approach to 1-phenylisoquinolin-4-ols, contributing to the efficient synthesis of these compounds (Chen et al., 2017).
Isoquinolone Alkaloid from Endophytic Fungus
- Ma et al. (2017) isolated a new isoquinolone alkaloid from an endophytic fungus, showing strong antifungal activity, beneficial in antimicrobial research (Ma et al., 2017).
Comparative Molecular Field Analysis Study
- Cho et al. (2002) used comparative molecular field analysis to define the pharmacophore model of 3-arylisoquinoline antitumor agents, aiding in drug design and development (Cho et al., 2002).
Ultra-High-Performance Liquid Chromatography Analysis
- Lu et al. (2020) used ultra-high-performance liquid chromatography to identify alkaloids in Eomecon chionantha Hance, contributing to the identification of active ingredients in traditional herbs (Lu et al., 2020).
Analgesic and Anti-Inflammatory Effects
- Rakhmanova et al. (2022) studied the analgesic and anti-inflammatory activity of a tetrahydroisoquinoline derivative, indicating potential for medical application as a non-narcotic analgesic (Rakhmanova et al., 2022).
Local Anesthetic Activity and Acute Toxicity
- Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of 1-aryltetrahydroisoquinoline alkaloid derivatives, showing potential as drug candidates (Azamatov et al., 2023).
Antitumor Activity of Isoquinoline Derivatives
- Houlihan et al. (1995) and Atwell et al. (1989) demonstrated the antitumor activity of certain isoquinoline derivatives, contributing to the development of new antitumor agents (Houlihan et al., 1995); (Atwell et al., 1989).
New Method for Synthesizing Isoquinoline Derivatives
- Niemczak et al. (2015) presented a new method for preparing 1-methyl-3-phenylisoquinoline derivatives, useful in the synthesis of various compounds (Niemczak et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-phenylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTFMJPVPXNIFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346098 | |
Record name | 4-Phenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylisoquinoline | |
CAS RN |
19571-30-3 | |
Record name | 4-Phenylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20346098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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